molecular formula C20H15BrN2O2S2 B12034418 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 617697-80-0

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12034418
CAS No.: 617697-80-0
M. Wt: 459.4 g/mol
InChI Key: PERMIENVUHUEGE-MSUUIHNZSA-N
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Description

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-benzyl-2-thioxothiazolidin-4-one under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may exhibit potential as an enzyme inhibitor or receptor modulator. Studies may focus on its interactions with specific biological targets.

Medicine

In medicinal chemistry, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-thioxothiazolidin-4-one
  • 5-Bromo-1-ethyl-2-oxoindoline-3-carbaldehyde
  • Thiazolidinone derivatives

Uniqueness

Compared to similar compounds, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one stands out due to its unique combination of substituents. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other related compounds.

Properties

CAS No.

617697-80-0

Molecular Formula

C20H15BrN2O2S2

Molecular Weight

459.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15BrN2O2S2/c1-2-22-15-9-8-13(21)10-14(15)16(18(22)24)17-19(25)23(20(26)27-17)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b17-16-

InChI Key

PERMIENVUHUEGE-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

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